molecular formula C20H23NO3S B12601059 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine CAS No. 916976-43-7

1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine

Cat. No.: B12601059
CAS No.: 916976-43-7
M. Wt: 357.5 g/mol
InChI Key: DTMRYIPBDDEDBF-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine (CAS 916976-43-7) is a synthetic chemical compound with the molecular formula C20H23NO3S and a molecular weight of 357.474 g/mol. This compound belongs to the chemical class of 4-benzhydrylidenepiperidine analogs and serves as a key intermediate in methodological organic chemistry research. Its primary research value lies in its role in studying novel rearrangement reactions. Specifically, it is utilized in BF3-OEt2-mediated and ceric ammonium nitrate (CAN)-mediated rearrangements to synthesize various valuable structures, such as 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones and meperidine analogs . These reactions provide chemists with valuable pathways for constructing complex molecular architectures, which are crucial in medicinal and synthetic chemistry exploration. The compound features a logP value of 3.6, indicating its lipophilicity, and contains several rotatable bonds, making it a flexible scaffold for chemical manipulation. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

916976-43-7

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

4-[(3-methoxyphenyl)-phenylmethylidene]-1-methylsulfonylpiperidine

InChI

InChI=1S/C20H23NO3S/c1-24-19-10-6-9-18(15-19)20(16-7-4-3-5-8-16)17-11-13-21(14-12-17)25(2,22)23/h3-10,15H,11-14H2,1-2H3

InChI Key

DTMRYIPBDDEDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl-Phenylmethylidene Moiety: This step involves a condensation reaction between the piperidine derivative and the appropriate methoxyphenyl-phenylmethylidene precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the methanesulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties
Research indicates that piperidine derivatives, including 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine, exhibit notable antidepressant activity. Compounds in this class have been shown to interact with neurotransmitter systems, particularly dopamine and serotonin pathways, making them candidates for treating mood disorders .

Central Nervous System Disorders
The compound has been investigated for its efficacy in treating various central nervous system disorders such as anxiety, depression, and Parkinson's disease. Studies have demonstrated that piperidine derivatives can modulate dopaminergic and serotonergic activity, which is crucial for managing these conditions .

Synthesis and Characterization

Synthetic Routes
The synthesis of this compound involves several methods, including the reaction of piperidine derivatives with methanesulfonic acid and appropriate aldehydes or ketones. Various patents detail these synthetic pathways, emphasizing the importance of purity and yield in pharmaceutical applications .

Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structure and purity necessary for pharmaceutical development .

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Pharmacological Profiles

  • Neurological Targets :
    Piperidine derivatives like 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidines () act as histamine H3 antagonists, while 2,5-dimethoxyphenylpiperidines () are selective serotonin reuptake inhibitors (SSRIs). The target compound’s methoxyphenyl groups may confer affinity for similar receptors but require empirical validation .

  • Natural vs. Synthetic Derivatives :
    Natural piperidine alkaloids from pepper roots (e.g., nigramides, ) exhibit antimicrobial and anti-inflammatory activities. Synthetic derivatives like the target compound often prioritize enhanced potency and selectivity through strategic substituent placement .

Physicochemical Properties and Stability

  • Molecular Weight and Solubility :
    The molecular weight (~385–400 g/mol) is comparable to 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine (348.26 g/mol, ). The methanesulfonyl group may improve aqueous solubility relative to brominated analogs .

  • Stability Considerations :
    Sulfonyl-containing compounds (e.g., ) are generally stable under physiological conditions, whereas methylidene groups may introduce susceptibility to oxidation, necessitating formulation adjustments .

Data Tables

Table 2: Pharmacological Activities of Selected Piperidines

Compound Class Target Receptor/Pathway IC50/EC50 (nM) Reference
2,5-Dimethoxyphenylpiperidines Serotonin transporter (SERT) 10–100
Histamine H3 antagonists H3 receptor <50
Nigramides (natural alkaloids) Antimicrobial 5–20 µg/mL

Biological Activity

1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and a complex aryl side chain, which contributes to its biological activity. Its structural formula can be represented as follows:

C19H22NO2S\text{C}_{19}\text{H}_{22}\text{N}\text{O}_2\text{S}

Research indicates that compounds containing piperidine moieties often interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The specific interactions of this compound with these systems are crucial for understanding its pharmacological effects.

Dopamine Transporter Interaction

Studies have shown that piperidine derivatives can act as ligands for dopamine transporters (DAT), affecting dopamine reuptake and influencing dopaminergic signaling pathways. This interaction is significant for potential therapeutic applications in neuropsychiatric disorders, such as depression and schizophrenia .

Anticancer Properties

Recent investigations into the anticancer potential of similar piperidine derivatives have demonstrated promising results. For instance, compounds with methoxy phenyl groups have shown significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The mechanism often involves the induction of apoptosis through mitochondrial pathways, where cytochrome c release plays a pivotal role .

Anticonvulsant Activity

Some analogs of piperidine have exhibited anticonvulsant properties. The presence of specific substituents on the piperidine ring can enhance efficacy against seizure models in vivo. This suggests that the compound may have potential applications in treating epilepsy or other seizure disorders .

Case Studies

  • Study on Anticancer Activity : A compound structurally similar to this compound was tested against human cancer cell lines. Results indicated that it inhibited cell growth significantly, particularly in HT-29 colon cancer cells, with an IC50 value comparable to standard chemotherapeutic agents .
  • Neuropharmacological Assessment : In a rodent model, the compound was evaluated for its effects on behavior related to anxiety and depression. The findings suggested that it modulated serotonin levels, leading to anxiolytic effects without significant sedation .

Data Summary Table

Activity Model Effect Reference
AntiproliferativeHT-29 Cancer CellsIC50 = 20 µM
AnticonvulsantPTZ-induced SeizuresSignificant seizure reduction
NeuropharmacologicalRodent Behavioral TestsAnxiolytic effects observed

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